molecular formula C10H9FO3 B12667444 [Acetyl(4-fluorophenyl)]acetic acid CAS No. 93962-54-0

[Acetyl(4-fluorophenyl)]acetic acid

Cat. No.: B12667444
CAS No.: 93962-54-0
M. Wt: 196.17 g/mol
InChI Key: KBYHPVYZMBZBDV-UHFFFAOYSA-N
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Description

[Acetyl(4-fluorophenyl)]acetic acid is an organic compound that features both an acetyl group and a fluorophenyl group attached to an acetic acid backbone

Properties

CAS No.

93962-54-0

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(2-acetyl-4-fluorophenyl)acetic acid

InChI

InChI=1S/C10H9FO3/c1-6(12)9-5-8(11)3-2-7(9)4-10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

KBYHPVYZMBZBDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Acetyl(4-fluorophenyl)]acetic acid typically involves the acetylation of 4-fluorophenylacetic acid. This can be achieved through a Friedel-Crafts acylation reaction, where 4-fluorophenylacetic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of [Acetyl(4-fluorophenyl)]acetic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Acid Chloride Formation

Reaction :
4-fluorophenylacetic acid+SOCl24-fluorophenylacetyl chloride+HCl+SO2\text{4-fluorophenylacetic acid} + \text{SOCl}_2 \rightarrow \text{4-fluorophenylacetyl chloride} + \text{HCl} + \text{SO}_2
Conditions :

  • Reagent : Thionyl chloride

  • Solvent : Benzene

  • Temperature : 80°C, reflux for 2–3 hours .

Esterification

The carboxylic acid group undergoes esterification with alcohols to form esters. For example, reaction with ethanol yields ethyl 4-fluorophenylacetate.

Acylation Reactions

The acid chloride reacts with nucleophiles (e.g., amines, hydrazine) to form amides or hydrazides. For instance:
4-fluorophenylacetyl chloride+HydrazineHydrazide derivative\text{4-fluorophenylacetyl chloride} + \text{Hydrazine} \rightarrow \text{Hydrazide derivative}
Conditions :

  • Reagent : Hydrazine hydrate

  • Temperature : 0°C (controlled addition to avoid dimerization) .

Reaction Mechanisms and Conditions

Table 1: Synthesis of 4-fluorophenylacetic acid

StepReagentsConditionsYieldPurity
14-fluoroaniline, HCl, NaNO₂, CH₂Cl₂-5°C to 5°C
2Intermediate, HCl, C₂H₄Cl₂65–75°C, 8 h
3Crude product, tolueneRecrystallization175.6 g>99%

Table 2: Acid Chloride Formation

ReagentSolventTemperatureTimeProduct
SOCl₂Benzene80°C2–3 h4-fluorophenylacetyl chloride

Research Findings

  • Reactivity : The fluorine atom’s electron-withdrawing effect activates the carbonyl group for nucleophilic attack, facilitating acylation and esterification.

  • Yield Optimization : Controlled addition of reagents (e.g., hydrazine) minimizes side products like dimers .

  • Purity : Recrystallization from toluene ensures high-purity final products .

This compound’s versatility in forming esters, amides, and acid chlorides underscores its utility in organic synthesis and pharmaceutical development.

Scientific Research Applications

Medicinal Chemistry Applications

Acetyl(4-fluorophenyl)acetic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.

  • Drug Development : The compound is utilized in synthesizing derivatives that exhibit pharmacological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of acetyl(4-fluorophenyl)acetic acid have shown potential in modulating biological pathways involved in cancer progression and inflammation .
  • Anticancer Activity : Research indicates that compounds derived from acetyl(4-fluorophenyl)acetic acid demonstrate significant antiproliferative effects against various cancer cell lines. The incorporation of the 4-fluorophenyl group enhances the biological activity by improving the compound's interaction with target proteins .

The biological implications of acetyl(4-fluorophenyl)acetic acid are noteworthy, particularly its potential therapeutic effects.

  • Antimicrobial Properties : Studies have highlighted the antimicrobial activity of acetyl(4-fluorophenyl)acetic acid derivatives. These compounds have been tested against a range of pathogens, demonstrating efficacy that could lead to new treatments for infectious diseases .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, contributing to its potential use in treating conditions characterized by inflammation. The mechanism involves inhibition of inflammatory mediators, which could provide relief in diseases such as arthritis .

Synthetic Applications

Acetyl(4-fluorophenyl)acetic acid is not only significant for its biological properties but also for its role as a synthetic intermediate.

  • Synthesis of Complex Molecules : It acts as a key intermediate in the synthesis of more complex organic compounds. For example, it has been used to synthesize various thiadiazole derivatives that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects .
  • Functionalization Reactions : The compound can undergo various functionalization reactions, enabling the introduction of different functional groups that can enhance its pharmacological profile or alter its chemical properties for specific applications .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of acetyl(4-fluorophenyl)acetic acid:

StudyFocusFindings
Zhang et al. (2009)Synthesis and characterizationReported the successful synthesis of thiadiazole derivatives from acetyl(4-fluorophenyl)acetic acid with notable biological activities .
Kumar et al. (2012)Anticancer activityDemonstrated that derivatives exhibited significant antiproliferative effects against human cancer cell lines, suggesting potential therapeutic uses .
Oruç et al. (2004)Antimicrobial studyFound that certain derivatives displayed effective antimicrobial activity against common pathogens, indicating their potential as new antibiotics .

Mechanism of Action

The mechanism of action of [Acetyl(4-fluorophenyl)]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Acetylphenylacetic acid: Lacks the fluorine atom, which can affect its stability and reactivity.

    Fluoroacetylacetic acid: Contains a fluorine atom on the acetyl group instead of the phenyl ring, leading to different chemical properties.

Uniqueness

[Acetyl(4-fluorophenyl)]acetic acid is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical and biological properties

Biological Activity

[Acetyl(4-fluorophenyl)]acetic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an acetyl group attached to a 4-fluorophenyl moiety, which enhances its electrophilic nature. The fluorine atom contributes to the compound's stability and binding affinity to biological targets, making it a candidate for further pharmacological evaluation.

The mechanism of action of [Acetyl(4-fluorophenyl)]acetic acid involves interactions with specific enzymes and receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, which are crucial for its biological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives related to [Acetyl(4-fluorophenyl)]acetic acid. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is believed to enhance the antimicrobial efficacy by improving membrane permeability and interaction with bacterial targets .

Anticancer Properties

Research indicates that [Acetyl(4-fluorophenyl)]acetic acid may exhibit anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of microtubule dynamics . A notable study demonstrated that modifications in the phenyl ring significantly affected the apoptotic induction ability of related compounds, suggesting a structure-activity relationship that could guide future drug design .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production, which is critical in conditions such as arthritis and other inflammatory diseases. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of [Acetyl(4-fluorophenyl)]acetic acid against a panel of human pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .

Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines, [Acetyl(4-fluorophenyl)]acetic acid was tested against various cancer types, including breast and lung cancer cells. The findings revealed a dose-dependent increase in apoptosis markers, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against Gram-positive & negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production

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